molecular formula C13H16BrNO5 B13549658 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid

Cat. No.: B13549658
M. Wt: 346.17 g/mol
InChI Key: MAVZPADZPPWFOQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is an organic compound that features a brominated phenoxy group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid typically involves multiple steps. One common route includes the bromination of a phenoxyacetic acid derivative, followed by the introduction of the Boc-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and organic solvents like dichloromethane. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while deprotection yields the free amine.

Scientific Research Applications

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
  • 2-(3-Chloro-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
  • 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid

Uniqueness

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is unique due to the specific positioning of the bromine and Boc-protected amino groups, which confer distinct reactivity and potential biological activity compared to its analogs .

Biological Activity

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄BrN₃O₄
  • Molecular Weight : 348.17 g/mol
  • CAS Number : 220448-02-2

The compound features a bromo-substituted phenyl ring and a tert-butoxycarbonyl (Boc) amino group, which are crucial for its biological interactions.

The biological activity of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, suggesting a role in treating infections.
  • Anti-cancer Activity : Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines, promoting apoptosis through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Notes
Enzyme InhibitionSpecific Metabolic Enzyme0.5 - 1.0Effective against drug-resistant strains
AntimicrobialMRSA4 - 8Moderate activity observed
CytotoxicityMDA-MB-231 (Breast Cancer)0.126Strong inhibitory effect on proliferation
Apoptosis InductionVarious Cancer LinesVariesPromotes apoptosis through caspase activation

Case Study 1: Anticancer Activity

In a study involving the MDA-MB-231 breast cancer cell line, treatment with 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid resulted in significant growth inhibition with an IC50 value of 0.126μM0.126\,\mu M. The compound induced apoptosis through the activation of caspases, highlighting its potential as an anti-cancer agent. Additionally, it demonstrated a selective toxicity profile, affecting cancer cells more than non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties revealed that the compound exhibited activity against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) ranged from 4μg/mL4\,\mu g/mL to 8μg/mL8\,\mu g/mL, indicating its potential use in treating resistant bacterial infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Initial findings suggest moderate bioavailability with a favorable safety profile at high doses in animal models. Further studies are needed to elucidate the complete pharmacokinetic parameters and potential toxicological effects.

Properties

Molecular Formula

C13H16BrNO5

Molecular Weight

346.17 g/mol

IUPAC Name

2-[3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid

InChI

InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-4-8(14)5-10(6-9)19-7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

MAVZPADZPPWFOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OCC(=O)O

Origin of Product

United States

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